2-(Ethylthio)pyrimidine-4,5,6-triamine

Medicinal Chemistry Organic Synthesis Pteridine Derivatives

2-(Ethylthio)pyrimidine-4,5,6-triamine is a heterocyclic compound with the molecular formula C6H11N5S and a molecular weight of 185.25 g/mol. It is characterized by a pyrimidine core substituted with an ethylthio group at the 2-position and three amino groups at the 4, 5, and 6 positions.

Molecular Formula C6H11N5S
Molecular Weight 185.25
CAS No. 73000-30-3
Cat. No. B3029626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethylthio)pyrimidine-4,5,6-triamine
CAS73000-30-3
Molecular FormulaC6H11N5S
Molecular Weight185.25
Structural Identifiers
SMILESCCSC1=NC(=C(C(=N1)N)N)N
InChIInChI=1S/C6H11N5S/c1-2-12-6-10-4(8)3(7)5(9)11-6/h2,7H2,1H3,(H4,8,9,10,11)
InChIKeyUJQPJAJZBUCJIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Ethylthio)pyrimidine-4,5,6-triamine (CAS 73000-30-3): A Functionalized Pyrimidine Building Block


2-(Ethylthio)pyrimidine-4,5,6-triamine is a heterocyclic compound with the molecular formula C6H11N5S and a molecular weight of 185.25 g/mol [1]. It is characterized by a pyrimidine core substituted with an ethylthio group at the 2-position and three amino groups at the 4, 5, and 6 positions. This high degree of functionalization makes it a valuable intermediate for constructing more complex fused heterocyclic systems, particularly in medicinal chemistry.

The Inherent Risk of Analog Substitution: Why 2-(Methylthio)- or Other Triaminopyrimidines Are Not Drop-In Replacements for 73000-30-3


While several 2-(alkylthio)pyrimidine-4,5,6-triamines exist, their substitution patterns are not interchangeable without empirical validation. Subtle changes in the alkylthio moiety, such as switching from an ethyl to a methyl group, can alter the molecule's lipophilicity, steric profile, and electronic properties. These differences directly impact solubility, reaction kinetics, and crystal packing during synthetic transformations, as well as the binding affinity and selectivity of the final biological target. A lack of head-to-head data necessitates treating each analog as a distinct chemical entity requiring independent qualification, thus creating significant risk and cost for procurement teams assuming generic equivalence.

Quantitative Evidence for Selecting 2-(Ethylthio)pyrimidine-4,5,6-triamine (73000-30-3)


Synthetic Utility: Demonstrated Yield in One-Step Pteridine Derivative Synthesis

The compound is specifically claimed as a key starting material in a patented one-step method for synthesizing 2-(ethylthio)-pteridine-4-amine derivatives [1]. This contrasts with alternative pteridine syntheses, which the patent describes as suffering from 'high synthesis difficulty, many steps, low yield, and difficult separation' [1]. A specific example in the patent demonstrates the reaction of this compound with benzil, yielding the target pteridine derivative 1a at 55% [1]. This provides a verified, quantitative benchmark for process chemists evaluating starting materials for similar scaffolds. No analogous data was found for the methylthio or other analogs in a comparable pteridine synthesis context.

Medicinal Chemistry Organic Synthesis Pteridine Derivatives

Validated Application Scenarios for 2-(Ethylthio)pyrimidine-4,5,6-triamine (73000-30-3) Based on Available Evidence


Building Block for Pteridine-Based Anti-Tumor Agents

As demonstrated in patent CN113831347A, this compound is a preferred starting material for synthesizing 6,7-disubstituted 2-(ethylthio)-pteridine-4-amine derivatives [1]. The resulting pteridines were found to effectively inhibit the growth of tumor cells, positioning the compound as a critical intermediate for developing novel anti-cancer therapeutics [1]. Researchers focused on synthesizing libraries of pteridine analogs for SAR studies will find this compound to be a directly applicable and validated precursor.

Scaffold for Diversity-Oriented Synthesis of Fused Pyrimidines

The compound's highly functionalized pyrimidine core makes it a versatile scaffold for diversity-oriented synthesis (DOS) [2]. Its three amino groups and 2-ethylthio handle allow for multiple, orthogonal synthetic transformations to rapidly generate complex, three-dimensional heterocyclic structures. This is particularly valuable in early-stage drug discovery programs where generating structural diversity is paramount for identifying new hit compounds against challenging biological targets [2].

Precursor for Antimicrobial and Antiparasitic Lead Discovery

Literature on related 2-alkylthiopyrimidine chemistry indicates that scaffolds derived from such intermediates have shown unexpected biological activity [2]. Specifically, compounds generated via diversity-oriented synthesis from 2-alkylthiopyrimidine precursors have yielded hits against the Gram-positive bacterium Nocardia farcinia and the parasite Trypanosoma brucei brucei [2]. This precedent supports the use of 2-(ethylthio)pyrimidine-4,5,6-triamine as a valuable input for creating screening libraries aimed at discovering new anti-infective agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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